![molecular formula C17H19N3O2 B2784154 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2097873-56-6](/img/structure/B2784154.png)

4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

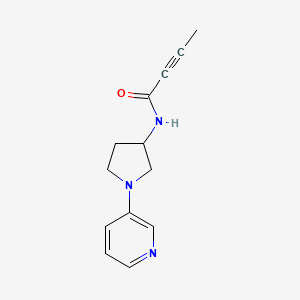

“4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle. The synthesis strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

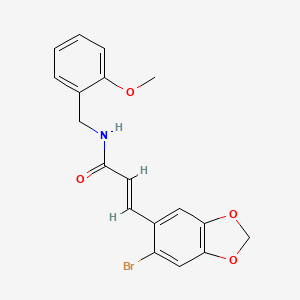

Synthesis and Biological Activities

Pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. For example, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrated significant biological activities, indicating the potential of pyrimidine compounds in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

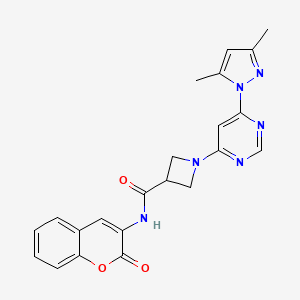

Antitumor and Antifolate Activities

Pyrimidine derivatives have also been designed as antitumor agents by inhibiting critical enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These compounds show promise in cancer therapy due to their dual inhibitory action and significant potency against tumor cell lines (Gangjee et al., 2005).

DNA Binding and Antimicrobial Activities

Another area of application includes DNA binding and antimicrobial activities. Studies have shown that Schiff base ligands and their metal complexes exhibit significant DNA binding behavior, demonstrating potential in designing drugs that target genetic material. These compounds also show promising antibacterial activities against various bacterial strains, indicating their usefulness in antimicrobial therapy (El‐Gammal et al., 2021).

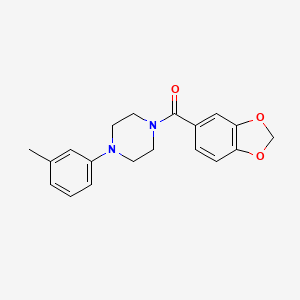

Catalytic and Optical Properties

Pyrimidine derivatives are investigated for their catalytic properties and optical applications. The exploration of new synthetic methodologies, such as catalyst-free synthesis in water, highlights the environmental benefits and efficiency of producing pyrimidine-based compounds. These methodologies pave the way for developing new materials with potential applications in catalysis and optoelectronics (Rahmati & Khalesi, 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is PDE4B2 , a subtype of the phosphodiesterase 4 (PDE4) family . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.

Mode of Action

This compound binds to the catalytic domain of PDE4B2. Its oxyborolane moiety chelates with the catalytic bimetallic center and overlaps with the phosphate in cAMP during the hydrolysis process. The interaction extends into the adenine pocket .

Biochemical Pathways

The compound’s action on PDE4B2 affects the cAMP signaling pathway. By inhibiting PDE4, it prevents the degradation of cAMP, leading to an increase in intracellular cAMP levels . This, in turn, leads to the phosphorylation of cAMP response element-binding protein in human monocytes and a decrease in extracellular signal-regulated kinase phosphorylation in human T cells .

Pharmacokinetics

Its ability to penetrate the skin and inhibit transcription of certain interleukins suggests it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of the release of tumor necrosis factor-alpha, interleukins (IL)-23, IL-17, interferon-gamma, IL-4, IL-5, IL-13, and IL-22. These cytokines are associated with pathological changes in skin structure and barrier function, as well as immune dysregulation in atopic dermatitis and psoriasis .

Action Environment

The compound’s ability to penetrate the skin suggests that it may be used topically and could be influenced by factors such as skin ph, temperature, and moisture .

Propiedades

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-10-16(19-13(2)18-12)22-15-8-9-20(11-15)17(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXACZUMZYKOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784079.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2784080.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2784086.png)

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)